molecular formula C14H17BrN2O2S2 B2847802 (5-Bromofuran-2-yl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1396872-29-9

(5-Bromofuran-2-yl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Cat. No. B2847802
CAS RN: 1396872-29-9
M. Wt: 389.33
InChI Key: QYZHBVDVZWBFJS-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H17BrN2O2S2 and its molecular weight is 389.33. The purity is usually 95%.
BenchChem offers high-quality (5-Bromofuran-2-yl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromofuran-2-yl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Physicochemical Properties

A study on the synthesis and physicochemical properties of related S-derivatives demonstrated the successful alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes. These compounds exhibited high yields and confirmed structures through spectroscopic methods. Their antibacterial activity against various microorganism strains was also investigated, showing potential as competitors to broad-spectrum antibiotics like kanamycin (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

Biological Activity

Synthetic efforts have led to the creation of novel compounds with significant antimicrobial properties. For instance, the facile synthesis of fluorine-containing derivatives involving N-Aryl-α-oxo-α-arylethanehydrazonoyl bromides reacted with potassium thiocyanate, yielding compounds with potential antibacterial activity (Journal of Heterocyclic Chemistry, 1986). Additionally, the antioxidant properties of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives were synthesized and evaluated, revealing effective antioxidant power compared to standard compounds (Archiv der Pharmazie, 2012).

Chemical Reactivity and Mechanisms

Research into the kinetics and mechanisms of reactions involving similar bromofuran compounds has provided insights into their chemical behavior. For example, the Hammett relationship application to a series of tetrasubstituted thiophens has offered a better understanding of their reactivity, especially in nucleophilic substitutions, which could inform their use in synthesis processes (Journal of The Chemical Society-perkin Transactions 1, 1972).

Application in Synthesis of Complex Molecules

Intricate synthetic pathways involving these compounds have led to the creation of novel heterocyclic derivatives with potential biological activities. For instance, the synthesis of 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate showcases the versatility of these compounds in generating biologically relevant molecules (Tetrahedron, 2013).

properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2S2/c15-12-2-1-11(19-12)13(18)17-6-3-10(4-7-17)9-21-14-16-5-8-20-14/h1-2,10H,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZHBVDVZWBFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromofuran-2-yl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

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